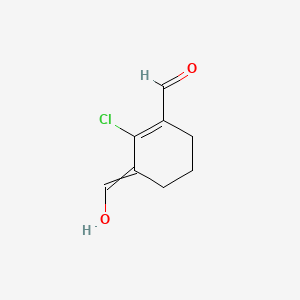

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

Vue d'ensemble

Description

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is a chemical compound with significant potential in various fields, particularly in organic synthesis and pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

The compound has the following characteristics:

- Molecular Formula : CHClO

- Molecular Weight : Approximately 172.61 g/mol

- Melting Point : 113 to 116 °C

- Boiling Point : Approximately 260.5 °C

- Density : Around 1.27 g/cm³

These properties indicate that the compound is relatively dense and stable under normal conditions, making it suitable for various applications in organic synthesis.

Synthesis of Fluorescent Probes

One notable application of this compound is its role in the synthesis of a novel Near-Infrared (NIR) fluorescent probe, IR789. This probe has demonstrated high selectivity and sensitivity for imaging living cells, which is critical in biological research and medical diagnostics.

Intermediate in Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. This application is vital for drug development, as it allows for the creation of new therapeutic agents that can target specific biological pathways.

While specific mechanisms of action related to biological activity are not extensively documented, the compound's functional groups suggest potential interactions with biological molecules. The presence of the aldehyde group may lead to reactivity with nucleophiles in biological systems, although detailed studies are required to elucidate these pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Fluorescent Imaging :

- The synthesized IR789 probe using this compound showed effective cellular imaging capabilities, which could enhance research in cellular biology and drug delivery systems.

- Cytotoxicity Assays :

-

Comparative Analysis :

- A comparative study of structurally similar compounds revealed how minor structural modifications can lead to significant differences in reactivity and biological activity. For instance, variations in substituents affected lipophilicity and cellular uptake.

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| 5-(tert-butyl)-2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde | 61009-99-2 | Contains tert-butyl group | Enhanced lipophilicity |

| 2-chloro-3-(hydroxymethylidene)cyclohexene | 61010-04-X | Hydroxymethylidene instead of hydroxymethylene | Different reactivity due to structural change |

| 2-chloro-3-(hydroxyMethylene)-1-cyclohexene | 61010-04-Y | Similar cyclohexene structure | Variations in substitution patterns affect reactivity |

This table illustrates how structural differences influence the chemical behavior and potential applications of similar compounds.

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Notably, it has been utilized in:

- Synthesis of Near-Infrared (NIR) Fluorescent Probes :

-

Condensing Agent for Indigo Dyes :

- It acts as a condensing agent in the synthesis of indigo dyes, which are widely used in textiles and printing industries. The resultant dyes exhibit desirable properties such as colorfastness and stability.

Pharmaceutical Chemistry

The compound plays a significant role as an intermediate in the synthesis of various pharmaceutical agents:

- Drug Development :

- It facilitates the creation of new therapeutic agents targeting specific biological pathways. While detailed mechanisms of action are not extensively documented, the compound's functional groups suggest potential interactions with biological molecules, particularly through nucleophilic reactions involving its aldehyde group .

Fluorescent Imaging

A study demonstrated that the synthesized IR789 probe using this compound effectively enhanced cellular imaging capabilities, which is vital for research in drug delivery systems and cellular biology .

Cytotoxicity Assays

Research involving cytotoxicity assays indicated that compounds derived from this compound showed varying levels of biological activity, suggesting potential therapeutic applications .

Propriétés

Numéro CAS |

61010-04-6 |

|---|---|

Formule moléculaire |

C8H9ClO2 |

Poids moléculaire |

172.61 g/mol |

Nom IUPAC |

(3Z)-2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde |

InChI |

InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4- |

Clé InChI |

JWUQFQYYMGMPKE-XQRVVYSFSA-N |

SMILES |

C1CC(=CO)C(=C(C1)C=O)Cl |

SMILES isomérique |

C1C/C(=C/O)/C(=C(C1)C=O)Cl |

SMILES canonique |

C1CC(=CO)C(=C(C1)C=O)Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.